[(1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid [(1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13457932
InChI: InChI=1S/C10H18N2O3/c1-8(13)12-5-3-4-9(6-12)11(2)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)
SMILES: CC(=O)N1CCCC(C1)N(C)CC(=O)O
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol

[(1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13457932

Molecular Formula: C10H18N2O3

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

[(1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid -

Specification

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
IUPAC Name 2-[(1-acetylpiperidin-3-yl)-methylamino]acetic acid
Standard InChI InChI=1S/C10H18N2O3/c1-8(13)12-5-3-4-9(6-12)11(2)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)
Standard InChI Key YKTHBRGYYCQLNF-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC(C1)N(C)CC(=O)O
Canonical SMILES CC(=O)N1CCCC(C1)N(C)CC(=O)O

Introduction

[(1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid is a complex organic compound that belongs to the class of amino acid derivatives. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an acetic acid moiety. This compound is notable for its potential applications in medicinal chemistry due to its structural characteristics that allow for various modifications.

Synthesis and Reaction Conditions

The synthesis of [(1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid typically involves several key steps, including the formation of the piperidine ring and the attachment of the acetyl and methylamino groups. Reaction conditions often involve organic solvents such as dichloromethane or dimethylformamide, and may require specific temperature controls and times to ensure optimal yields.

Applications in Medicinal Chemistry

This compound is used in the synthesis of pharmaceutical agents due to its structural versatility. Modifications in the piperidine structure can significantly impact binding affinity and selectivity towards biological targets, making it a valuable intermediate in drug development.

Research Findings

Studies on similar compounds suggest that modifications in the piperidine ring can enhance the biological activity of the molecule. For instance, changes in the substituents on the piperidine ring can alter the compound's ability to interact with specific receptors or enzymes, potentially leading to improved therapeutic outcomes.

Safety Information

While specific safety data for [(1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid may be limited, compounds with similar structures often require careful handling due to potential hazards such as skin irritation or respiratory issues. It is essential to consult safety data sheets and follow proper laboratory protocols when handling this compound.

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